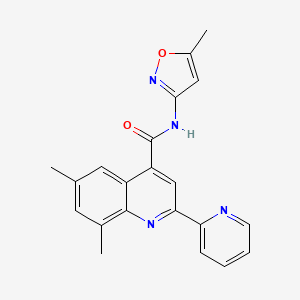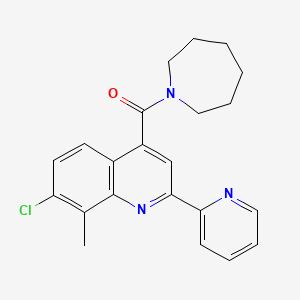
4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline
描述
4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline, also known as AZCQ, is a quinoline-based compound that has gained attention in scientific research due to its potential therapeutic applications. In
作用机制
The exact mechanism of action of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and contribute to cancer metastasis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been found to modulate a range of physiological processes. For example, it has been shown to reduce oxidative stress and improve mitochondrial function in animal models of diabetes. Additionally, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been found to enhance the activity of the immune system, leading to increased production of cytokines and other immune factors.
实验室实验的优点和局限性
One advantage of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, its relatively simple synthesis method and high yield make it a cost-effective option for laboratory experiments. However, one limitation of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several areas of future research that could be explored with 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline. One potential avenue is the development of new drug formulations that enhance its solubility and bioavailability. Additionally, further studies could be conducted to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Finally, the role of 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline in modulating immune function and reducing inflammation could be further explored in the context of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial effects, as well as its ability to modulate a range of physiological processes, make it an attractive candidate for future research and drug development.
科学研究应用
4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of arthritis and colitis. Additionally, 4-(1-azepanylcarbonyl)-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
azepan-1-yl-(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-18(23)10-9-16-17(22(27)26-12-6-2-3-7-13-26)14-20(25-21(15)16)19-8-4-5-11-24-19/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKARJNFQWEWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCCCCC3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3503985.png)

![methyl N-{[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3504000.png)
![2-(2-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-4-quinolinecarboxamide](/img/structure/B3504008.png)
![[4-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3504016.png)
![7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504024.png)
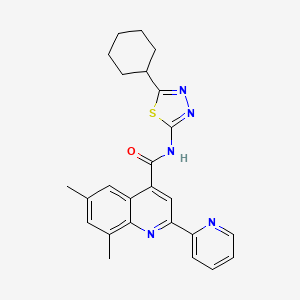
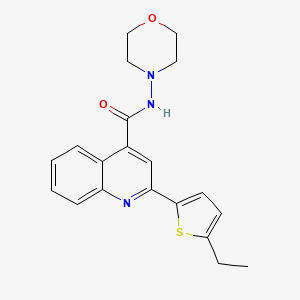
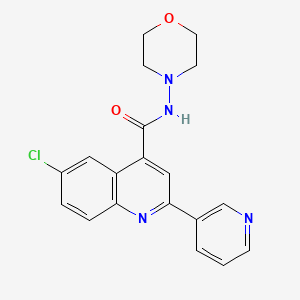
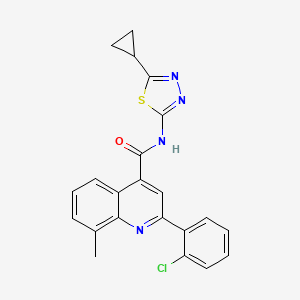
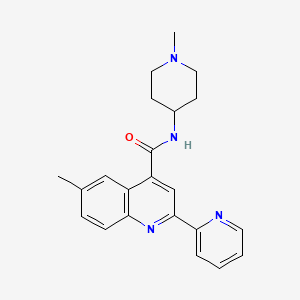
![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
